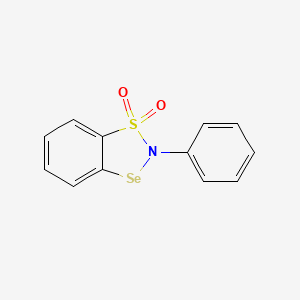
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide is a unique organoselenium compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzothiaselenazole core, which is a heterocyclic structure containing sulfur and selenium atoms. The presence of selenium in its structure imparts unique chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with selenium dioxide and a suitable phenylating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the dioxide form to other selenium-containing species.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in studying selenium’s role in biological systems.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox biology.
Industry: It is explored for applications in materials science, including the development of novel catalysts and electronic materials
Mechanism of Action
The mechanism of action of 1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide involves its interaction with biological molecules through redox reactions. Selenium’s ability to cycle between different oxidation states allows it to modulate oxidative stress and influence various biochemical pathways. The compound can target specific enzymes and proteins, altering their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A sulfur-containing analog with similar structural features but lacks selenium.
Benzisoselenazol: Another selenium-containing heterocycle with different biological activities.
Quinazolinone: A structurally related compound with diverse pharmacological properties
Uniqueness
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide stands out due to the presence of both sulfur and selenium in its structure, which imparts unique redox properties and potential biological activities not found in its analogs. This dual-element composition makes it a valuable compound for exploring the synergistic effects of sulfur and selenium in various applications .
Properties
CAS No. |
187458-04-4 |
|---|---|
Molecular Formula |
C12H9NO2SSe |
Molecular Weight |
310.24 g/mol |
IUPAC Name |
2-phenyl-1λ6,3,2-benzothiaselenazole 1,1-dioxide |
InChI |
InChI=1S/C12H9NO2SSe/c14-16(15)11-8-4-5-9-12(11)17-13(16)10-6-2-1-3-7-10/h1-9H |
InChI Key |
JJODEWVLQYXTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
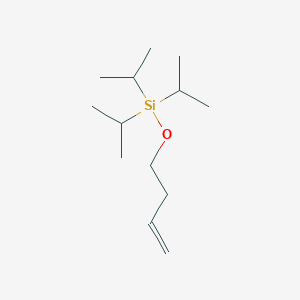
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
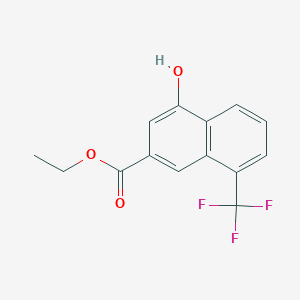
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)


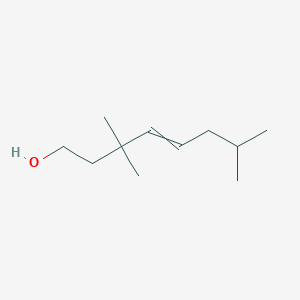
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
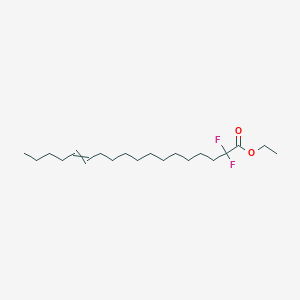
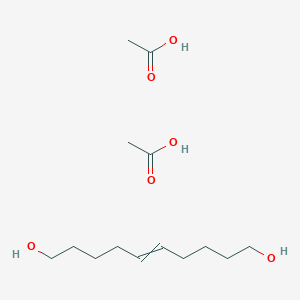
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)

